Cas no 5632-84-8 ((1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride)

(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one dihydrochloride is a bicyclic organic compound featuring a tropane skeleton, commonly utilized as a key intermediate in pharmaceutical synthesis. Its rigid azabicyclic structure confers stability and stereochemical specificity, making it valuable for the development of bioactive molecules, particularly in neurology and pharmacology. The dihydrochloride salt form enhances solubility and handling properties, facilitating its use in controlled reactions. This compound is often employed in the synthesis of tropane alkaloid derivatives, which exhibit significant pharmacological activity. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications, supporting its role in advanced medicinal chemistry.
(1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride structure
5632-84-8 structure
Product Name:(1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride
CAS No:5632-84-8
MF:C7H11NO
MW:125.168341875076
MDL:MFCD19300756
CID:46061
PubChem ID:434453
Update Time:2025-05-24

(1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 8-Azabicyclo[3.2.1]octan-3-one
    • (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one
    • Nortropan-3-one
    • Nortropinone
    • 8-Aza-bicyclo[3.2.1]octan-3-one
    • 5632-84-8
    • DTXSID90971755
    • PD065483
    • MFCD19300756
    • CVDLBKMNONQOHJ-UHFFFAOYSA-N
    • 8-azabicyclo[3.2.1]octan-3-on
    • AKOS015998969
    • NSC351100
    • FT-0601720
    • A831002
    • SCHEMBL445088
    • EN300-108164
    • BS-32565
    • DB-013537
    • (1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride
    • MDL: MFCD19300756
    • Inchi: 1S/C7H11NO/c9-7-3-5-1-2-6(4-7)8-5/h5-6,8H,1-4H2
    • InChI Key: CVDLBKMNONQOHJ-UHFFFAOYSA-N
    • SMILES: O=C1CC2CCC(C1)N2

Computed Properties

  • Exact Mass: 125.08400
  • Monoisotopic Mass: 125.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1A^2
  • XLogP3: -0.1

Experimental Properties

  • Color/Form: NA
  • Density: 1.083
  • Boiling Point: 221.4 °C at 760 mmHg
  • Flash Point: 104.3 °C
  • Refractive Index: 1.572
  • PSA: 29.10000
  • LogP: 0.79870

(1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride Security Information

(1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:5632-84-8)(1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride
Order Number:A831002
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:20
Price ($):353.0
Email:sales@amadischem.com

Additional information on (1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride

Professional Introduction to (1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride (CAS No. 5632-84-8)

Compound with the chemical name (1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride (CAS No. 5632-84-8) represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique bicyclic structure and azabicyclo framework, has garnered considerable attention due to its potential biological activities and mechanistic insights into its interactions with biological targets.

The molecular structure of this compound is defined by its three-membered azabicyclo ring system, which introduces a nitrogen atom into the bicyclic scaffold. This nitrogen atom plays a crucial role in modulating the electronic properties and reactivity of the molecule. The stereochemistry of the compound, specifically the (1R,5S) configuration, is critical for its biological activity and has been meticulously determined through advanced spectroscopic techniques such as NMR and X-ray crystallography.

In recent years, there has been a growing interest in the development of novel scaffolds that can mimic natural products and exhibit potent pharmacological effects. The bicyclic structure of (1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride aligns well with this trend, as it provides a rigid framework that can be easily modified to optimize binding interactions with biological targets. This flexibility has made it a valuable tool in drug discovery efforts aimed at developing new therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Preclinical studies have demonstrated that it can interact with multiple biological pathways, suggesting broad therapeutic applications. For instance, research has shown that it may have inhibitory effects on certain enzymes and receptors involved in inflammation and pain signaling. These findings have prompted further investigation into its potential as a lead compound for the development of new drugs.

The synthesis of (1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride presents unique challenges due to its complex three-membered ring system. However, advances in synthetic methodologies have made it possible to produce this compound with high enantiomeric purity, which is essential for its biological activity. The synthesis typically involves multi-step reactions that require careful optimization to ensure regioselectivity and stereoselectivity.

Recent studies have also explored the pharmacokinetic properties of this compound, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how the compound behaves in vivo and for predicting its potential therapeutic efficacy and safety profile. The hydrochloride salt form of the compound enhances its solubility in water, making it more suitable for formulation into pharmaceutical products.

The use of computational chemistry techniques has further accelerated the discovery process for this compound. Molecular modeling studies have helped researchers understand how it interacts with biological targets at the atomic level. These insights have guided the design of derivatives with improved pharmacological properties and reduced side effects.

In conclusion, (1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride (CAS No. 5632-84-8) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for drug discovery efforts aimed at addressing various therapeutic needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5632-84-8)(1R,5S)-8-Azabicyclo3.2.1octan-3-one dihydrochloride
A831002
Purity:99%
Quantity:5g
Price ($):353.0
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